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Compound of Interest

Compound Name:
9-Methyl-1,2,3,9-tetrahydro-4H-

carbazol-4-one

Cat. No.: B143638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the

quantitative determination of Ondansetron specified impurity C (EP), chemically known as 9-
Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. The selection of an appropriate analytical

technique is critical for ensuring the quality, safety, and efficacy of Ondansetron drug products.

This document presents a comparative analysis of High-Performance Liquid Chromatography

(HPLC), Supercritical Fluid Chromatography (SFC), and High-Performance Thin-Layer

Chromatography (HPTLC) methods, supported by experimental data to aid in method selection

and development.

Introduction to Ondansetron and Impurity C
Ondansetron is a potent 5-HT3 receptor antagonist widely used for the prevention of nausea

and vomiting associated with cancer chemotherapy and radiotherapy. As with any active

pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug

manufacturing and quality control. The European Pharmacopoeia (EP) lists several specified

impurities of Ondansetron, including Impurity C.

Ondansetron Impurity C

Chemical Name: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one[1][2][3][4][5]
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Molecular Formula: C₁₃H₁₃NO[1][2][3]

Molecular Weight: 199.25 g/mol [1][2]

CAS Number: 27387-31-1[1][2][3]

Appearance: Off-white solid[1]

Solubility: Soluble in Methanol and DMSO[1]

The presence of Impurity C and other related substances in Ondansetron formulations must be

carefully monitored to ensure they do not exceed established safety thresholds.

Comparative Analysis of Analytical Techniques
The following sections provide a detailed comparison of HPLC-UV, SFC-MS/MS, and HPTLC

for the analysis of Ondansetron Impurity C.

Data Presentation: Quantitative Performance
Comparison
The performance of different analytical methods for the quantification of Ondansetron Impurity

C is summarized in the table below.
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Parameter
HPLC-UV
Method 1

HPLC-UV
Method 2

SFC-MS/MS
Method

HPTLC Method
(for
Ondansetron)¹

Linearity Range
0.32 - 0.48

µg/mL
- 120 - 4000 ppm

100 - 500

ng/spot

Correlation

Coefficient (R²)
> 0.99 - ≥ 0.998 -

Limit of Detection

(LOD)
0.04 µg/mL

0.0017424

µg/mL

Not explicitly

stated for

Impurity C

39.9 ng/spot

Limit of

Quantitation

(LOQ)

0.15 µg/mL 0.0088 µg/mL
120 ppm (for

polar impurities)
121.1 ng/spot

Accuracy (%

Recovery)

98.61 - 101.69

(Avg. 100.15)
-

Mean calculated

concentrations

within 6.1% of

nominal

-

Precision (%

RSD)
1.24 - ≤ 4.0 0.40 - 0.80

¹Quantitative data for Ondansetron Impurity C using HPTLC is not readily available in the

reviewed literature. The data presented is for the parent drug, Ondansetron, and should be

considered as a reference.[6][7][8]

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
Method 1: Porous Graphitic Carbon Column

Column: Hypercarb (Porous Graphitic Carbon), 5 µm particle size
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Mobile Phase: A mixture of acetonitrile and a polar solvent with an acidic modifier (e.g.,

trifluoroacetic acid).

Flow Rate: 1.5 mL/minute

Column Temperature: 50°C

Detection: UV at 216 nm

Injection Volume: 100 µL

Standard Solution Preparation: A stock solution of Ondansetron Impurity C is prepared by

dissolving an accurately weighed amount in methanol. Working standard solutions are

prepared by diluting the stock solution with methanol to the desired concentrations (e.g.,

0.32–0.48 μg/mL).[9]

System Suitability: A mixture of Ondansetron, Impurity A, and Impurity C is used to verify the

system's performance. The relative retention time for Impurity C is approximately 6.6 with

respect to Ondansetron.[9]

Method 2: Ion-Pair Reversed-Phase HPLC

Column: YMC basic (selective bonded, reverse-phase column with C8 and smaller alkyl

chains)

Mobile Phase: A mixture of 0.3% sodium heptanesulphonate in phosphate buffer (pH 3.0)

and methanol (40/60, V/V).

Flow Rate: 1 mL/minute

Detection: UV at 308 nm

Sample Solvent: Mobile phase

Supercritical Fluid Chromatography (SFC-MS/MS)
This technique offers an orthogonal approach to reversed-phase LC, particularly for polar

impurities.
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System: Waters ACQUITY UPC² System coupled with a Xevo TQ-S micro tandem

quadrupole mass spectrometer.[6]

Column: Torus 2-PIC (3 x 100 mm, 1.7 µm)

Co-solvent: 0.2% ammonium hydroxide in methanol

Gradient: 5 - 15% co-solvent over 6 minutes

Flow Rate: 1 mL/min

Column Temperature: 30°C

Injection Volume: 2 µL

Make-up Solvent: 0.2% ammonium hydroxide in methanol at 0.5 mL/min, introduced post-

column to aid ionization.[7]

Detection: Tandem quadrupole mass spectrometer (MS/MS)

Standard Preparation: Stock solutions of Ondansetron and its impurities (including C) are

prepared in methanol (1 mg/mL). Calibrators and quality control samples are further diluted

in a diluent containing 0.125 mg/mL of the Ondansetron API to mimic a true test sample.[6]

High-Performance Thin-Layer Chromatography (HPTLC)
While specific validation data for Impurity C is limited, HPTLC is a viable alternative for the

analysis of Ondansetron and its related substances.

Stationary Phase: Precoated silica gel 60 F₂₅₄ TLC plates.[8]

Mobile Phase: Dichloromethane:methanol (9:1 v/v).[8]

Sample Application: Applied as bands using a semi-automatic applicator.

Development: In a twin-trough chamber.

Detection: Densitometric scanning at 309 nm.[8]
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Rf Value: In this system, the Rf value for Ondansetron is approximately 0.42. The Rf for

Impurity C would need to be determined experimentally.[8]

Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the described analytical techniques.

Caption: High-Performance Liquid Chromatography (HPLC-UV) analytical workflow.
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Caption: Supercritical Fluid Chromatography (SFC-MS/MS) analytical workflow.
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Caption: High-Performance Thin-Layer Chromatography (HPTLC) analytical workflow.

Conclusion and Recommendations
The choice of an analytical method for the determination of Ondansetron Impurity C depends

on the specific requirements of the analysis, such as the need for high sensitivity, throughput,

and the available instrumentation.
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HPLC-UV is a robust and widely available technique that has been shown to provide

excellent accuracy and precision for the quantification of Impurity C. With appropriate

method development, such as the use of specialized columns or ion-pairing agents, it can

effectively resolve and quantify this impurity.

SFC-MS/MS offers a significant advantage in terms of speed and sensitivity, particularly for

polar impurities that are challenging to retain by reversed-phase LC. The use of mass

spectrometric detection provides high selectivity and allows for very low detection limits,

making it an ideal choice for the analysis of potentially mutagenic impurities.

HPTLC provides a high-throughput and cost-effective alternative for routine quality control.

While specific quantitative data for Impurity C is not as readily available, the technique is

well-suited for the simultaneous analysis of multiple samples and can be validated for this

specific purpose.

For routine quality control in a manufacturing environment, a validated HPLC-UV method is

often sufficient and cost-effective. For investigations requiring higher sensitivity, such as the

analysis of potential genotoxic impurities or in-depth stability studies, the SFC-MS/MS method

is highly recommended. HPTLC can be a valuable tool for rapid screening and in-process

controls.

It is imperative that any chosen method is fully validated according to ICH guidelines to ensure

its suitability for its intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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